molecular formula C15H17FN4O3 B3747718 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide

Cat. No. B3747718
M. Wt: 320.32 g/mol
InChI Key: RKNUUUVYSAHPJK-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide, also known as DNPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide acts as a CB1 receptor agonist, which means that it binds to the receptor and activates it, leading to a cascade of downstream signaling events. The activation of CB1 receptors by 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been shown to modulate neurotransmitter release, inhibit voltage-gated calcium channels, and activate potassium channels, ultimately leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been shown to reduce pain perception, increase appetite, and improve mood. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for CB1 receptors, which allows for the selective activation of these receptors. However, its limitations include its relatively low solubility in aqueous solutions, making it difficult to administer in vivo, and its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for the study of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide. One potential avenue of research is the development of more potent and selective CB1 receptor agonists based on the structure of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide and its potential therapeutic applications in various neurological disorders. Finally, the development of more efficient methods for the synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide may facilitate its widespread use in scientific research.

Scientific Research Applications

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1), which plays a crucial role in the regulation of various physiological processes, such as pain perception, appetite, and mood.

properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-10-15(20(22)23)11(2)19(18-10)8-4-7-14(21)17-13-6-3-5-12(16)9-13/h3,5-6,9H,4,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNUUUVYSAHPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC=C2)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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